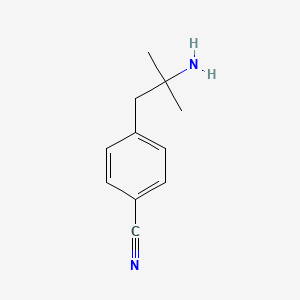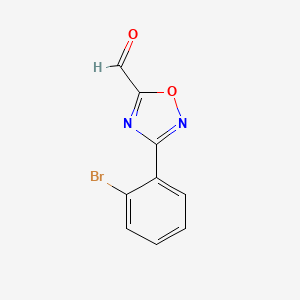
3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that contains both bromine and oxadiazole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the bromine-containing intermediates and reagents.
化学反应分析
Types of Reactions
3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to convert the aldehyde group to a carboxylic acid.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the aldehyde group to an alcohol.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted oxadiazoles can be obtained.
Oxidation Product: 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction Product: 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-methanol.
科学研究应用
3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
作用机制
The mechanism of action of 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
相似化合物的比较
Similar Compounds
- 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
- 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
- 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-carboxaldehyde
Uniqueness
3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can affect the compound’s electronic properties and its ability to participate in various chemical reactions.
This detailed article provides a comprehensive overview of 3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H5BrN2O2 |
|---|---|
分子量 |
253.05 g/mol |
IUPAC 名称 |
3-(2-bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)14-12-9/h1-5H |
InChI 键 |
OODBCYUUELJBEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)
![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)


![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile](/img/structure/B12286564.png)

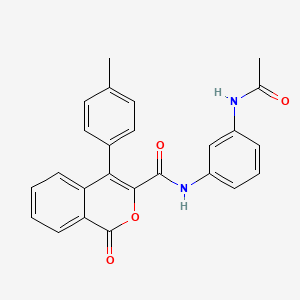
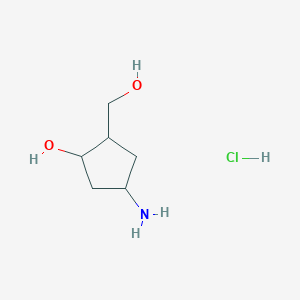
![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)
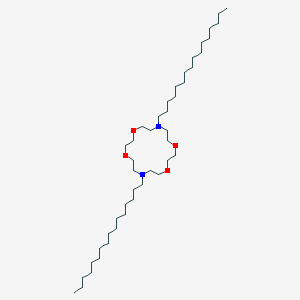
![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)
